2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide
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Overview
Description
2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is a synthetic organic compound with the molecular formula C₁₂H₁₈N₄O It is characterized by the presence of an amino group, a cyclopropyl group, and a pyrazinyl-ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Pyrazinyl-Ethyl Moiety: The pyrazinyl-ethyl group can be synthesized via a nucleophilic substitution reaction, where a pyrazine derivative reacts with an appropriate alkyl halide.
Coupling of Intermediates: The final step involves coupling the cyclopropyl intermediate with the pyrazinyl-ethyl intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazinyl-ethyl moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propanamide
- 2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-butanamide
Uniqueness
2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Biological Activity
2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features, including a cyclopropyl group and a pyrazine moiety. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N4O, with a molecular weight of approximately 220.27 g/mol. The compound contains functional groups such as an amine, an acetamide, and a pyrazine ring, which contribute to its biological activity and reactivity in various chemical environments.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. The presence of the pyrazine ring is known to enhance interactions with biological targets, potentially leading to effective antimicrobial agents. Studies have shown that derivatives of pyrazine can inhibit the growth of various bacterial strains.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, compounds with similar functionalities have been shown to inhibit specific kinases associated with tumor growth .
The mechanism of action for this compound likely involves its interaction with enzymes or receptors. It may bind to active sites or alter receptor functions, influencing cellular processes such as signal transduction and gene expression. This interaction can lead to the inhibition of enzyme activity or modulation of receptor-mediated pathways.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines. For example, studies have reported that similar compounds can induce apoptosis in cancer cells by activating caspase pathways, suggesting that this compound may have similar effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the cyclopropyl and pyrazine components may enhance biological activity. For instance, substituting different functional groups on the pyrazine ring could improve selectivity and potency against specific biological targets .
Data Table: Comparison of Biological Activities
Compound | Activity Type | IC50 Values | Notes |
---|---|---|---|
This compound | Antimicrobial | TBD | Potential for broad-spectrum activity |
Analog A | Anticancer | 67 nM | Induces apoptosis in cancer cell lines |
Analog B | Kinase Inhibition | 54 nM | Selective for BCR-ABL kinase |
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-8(10-7-13-4-5-14-10)15(9-2-3-9)11(16)6-12/h4-5,7-9H,2-3,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBZUQFJMOKCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N(C2CC2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.